molecular formula C5H3ClOS B1272752 3-Thiophenecarbonyl chloride CAS No. 41507-35-1

3-Thiophenecarbonyl chloride

Cat. No.: B1272752
CAS No.: 41507-35-1
M. Wt: 146.6 g/mol
InChI Key: QTWBEVAYYDZLQL-UHFFFAOYSA-N
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Safety and Hazards

3-Thiophenecarbonyl chloride is classified as a flammable solid and can cause severe skin burns and eye damage . It is recommended to avoid formation of dust and aerosols, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers The X-ray structure of this compound has been determined for the first time . It shows the ring flip disorder common among thiophenecarbonyl derivatives and the occurrence of this phenomenon in the structures of such compounds is discussed .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Thiophenecarbonyl chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of covalent bonds with amino acid residues. This interaction often leads to the modification of enzyme activity, either by inhibition or activation. For instance, this compound can react with lysine residues in proteins, forming stable amide bonds that alter the protein’s function . Additionally, it can interact with nucleophilic sites in biomolecules, leading to the formation of thiophene derivatives that are crucial in various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity . For example, this compound can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the active site . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or reactive chemicals . Over time, the degradation products of this compound can also exert biological effects, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cell death . These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Animal studies have also identified threshold effects, where a specific dose range results in maximal biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can act as a substrate for enzymes involved in thiophene metabolism, leading to the formation of various thiophene derivatives . These derivatives can further participate in metabolic reactions, influencing the overall metabolic flux within the cell. Additionally, this compound can affect the levels of key metabolites, thereby altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can facilitate its transport through the bloodstream .

Subcellular Localization

The subcellular localization of this compound is crucial for its biological activity. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can modulate gene expression, while its localization in the mitochondria can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiophenecarbonyl chloride can be synthesized from methyl 3-thiophenecarboxylate. The process involves dissolving methyl 3-thiophenecarboxylate in tetrahydrofuran, followed by the addition of an aqueous solution of sodium hydroxide at room temperature. The reaction mixture is then stirred at 60°C. After the reaction is complete, the mixture is cooled to room temperature and made acidic with hydrochloric acid. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to obtain crude this compound .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of thiophene-3-carboxylic acid with thionyl chloride. This method is efficient and yields a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Thiophene-2-carbonyl chloride
  • Thiophene-3-carboxylic acid
  • Thiophene-2-carboxylic acid

Comparison: 3-Thiophenecarbonyl chloride is unique due to its specific position of the carbonyl chloride group on the thiophene ring, which influences its reactivity and the types of reactions it undergoes. Compared to thiophene-2-carbonyl chloride, this compound has different electronic properties and steric effects, making it suitable for different synthetic applications .

Properties

IUPAC Name

thiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5(7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWBEVAYYDZLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194391
Record name 3-Thenoyl chloride
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Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41507-35-1
Record name 3-Thiophenecarbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thenoyl chloride
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Record name 3-Thenoyl chloride
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Record name 3-thenoyl chloride
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Record name 3-Thenoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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